molecular formula C28H26N2O2 B14804406 N,N'-bis[(E)-(2-ethoxyphenyl)methylidene]naphthalene-1,5-diamine

N,N'-bis[(E)-(2-ethoxyphenyl)methylidene]naphthalene-1,5-diamine

Cat. No.: B14804406
M. Wt: 422.5 g/mol
InChI Key: CHERQTUPBGMYFJ-UHFFFAOYSA-N
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Description

N,N’-bis[(E)-(2-ethoxyphenyl)methylidene]naphthalene-1,5-diamine: is an organic compound with the molecular formula C28H26N2O2 This compound is characterized by its naphthalene core substituted with two ethoxyphenyl groups through imine linkages

Preparation Methods

The synthesis of N,N’-bis[(E)-(2-ethoxyphenyl)methylidene]naphthalene-1,5-diamine typically involves the condensation reaction between 2-ethoxybenzaldehyde and naphthalene-1,5-diamine . The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid , under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bonds, resulting in the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

N,N’-bis[(E)-(2-ethoxyphenyl)methylidene]naphthalene-1,5-diamine undergoes various chemical reactions, including:

Scientific Research Applications

N,N’-bis[(E)-(2-ethoxyphenyl)methylidene]naphthalene-1,5-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-bis[(E)-(2-ethoxyphenyl)methylidene]naphthalene-1,5-diamine involves its interaction with molecular targets through π-π stacking interactions and hydrogen bonding . These interactions facilitate the binding of the compound to specific sites on proteins or other macromolecules, leading to modulation of their activity. The pathways involved may include signal transduction and gene expression regulation , depending on the specific application and target.

Comparison with Similar Compounds

N,N’-bis[(E)-(2-ethoxyphenyl)methylidene]naphthalene-1,5-diamine can be compared with other similar compounds, such as:

N,N’-bis[(E)-(2-ethoxyphenyl)methylidene]naphthalene-1,5-diamine stands out due to its unique combination of structural features and potential for diverse applications in scientific research.

Properties

Molecular Formula

C28H26N2O2

Molecular Weight

422.5 g/mol

IUPAC Name

1-(2-ethoxyphenyl)-N-[5-[(2-ethoxyphenyl)methylideneamino]naphthalen-1-yl]methanimine

InChI

InChI=1S/C28H26N2O2/c1-3-31-27-17-7-5-11-21(27)19-29-25-15-9-14-24-23(25)13-10-16-26(24)30-20-22-12-6-8-18-28(22)32-4-2/h5-20H,3-4H2,1-2H3

InChI Key

CHERQTUPBGMYFJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C=NC2=CC=CC3=C2C=CC=C3N=CC4=CC=CC=C4OCC

Origin of Product

United States

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